Tamra-peg4-dbco

Description

BenchChem offers high-quality Tamra-peg4-dbco suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tamra-peg4-dbco including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

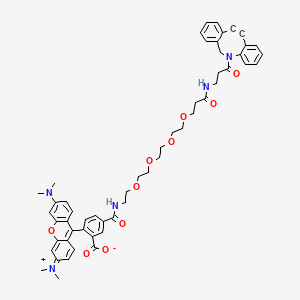

5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYTXEJLXHBCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H57N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Tamra-peg4-dbco

This guide provides a comprehensive technical overview of the Tamra-peg4-dbco molecule, a cornerstone reagent in modern bioconjugation and fluorescence-based detection. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the molecule's architecture, elucidates its mechanism of action, and presents field-proven protocols for its application.

Section 1: Deconstruction of a Multifunctional Probe: The Three Pillars of Tamra-peg4-dbco

The efficacy of Tamra-peg4-dbco as a fluorescent labeling agent stems from the synergistic function of its three distinct chemical moieties. Understanding each component is critical to appreciating the molecule's overall design and application versatility.

The Fluorophore Core: Tetramethylrhodamine (TAMRA)

Tetramethylrhodamine (TAMRA) is a well-established and robust fluorophore belonging to the rhodamine family of dyes.[1][2] Its selection as the fluorescent reporter in this construct is deliberate. TAMRA exhibits bright orange-red fluorescence with an excitation maximum typically around 555 nm and an emission maximum near 580 nm, making it compatible with standard fluorescence detection instrumentation.[2][3][4]

Causality in Selection: The choice of TAMRA is based on its high quantum yield, good photostability, and a spectral profile that minimizes overlap with other common fluorophores like FITC in multiplexing experiments.[1][2] Furthermore, its fluorescence is less sensitive to pH changes in neutral to slightly acidic environments compared to dyes like fluorescein, which is a critical feature for maintaining signal consistency in diverse biological buffers.[2] TAMRA is frequently employed as an acceptor in Fluorescence Resonance Energy Transfer (FRET) pairs, often with a fluorescein derivative as the donor.[1][4]

The Hydrophilic Spacer: Polyethylene Glycol (PEG4)

A tetra-unit polyethylene glycol (PEG4) chain serves as the linker arm connecting the TAMRA fluorophore to the reactive DBCO group. The incorporation of a PEG spacer is a key design element that addresses several challenges inherent in labeling biological macromolecules.[5][6]

Causality in Selection:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the entire construct, preventing aggregation and precipitation in aqueous buffers—a common issue with hydrophobic dyes.[6][7][8][9]

-

Reduced Steric Hindrance: The flexible, 15.8-angstrom spacer arm physically separates the bulky TAMRA dye from the target biomolecule.[5][10] This separation minimizes the risk of the fluorophore interfering with the biological activity, conformation, or binding interactions of the labeled protein or nucleic acid.

-

Improved Biocompatibility: PEG is known to be non-toxic and non-immunogenic, which is essential for applications involving live cells or in vivo studies.[6][7][9] This "shielding" effect can also reduce non-specific binding of the probe to cellular surfaces.[11][12]

The Bioorthogonal Handle: Dibenzocyclooctyne (DBCO)

The Dibenzocyclooctyne (DBCO) group is the reactive handle of the molecule, enabling its covalent attachment to target biomolecules.[] DBCO is a strained cyclooctyne that is highly reactive towards azide groups via a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[14][15]

Causality in Selection: The primary advantage of the DBCO-azide reaction is that it is a form of "click chemistry" that proceeds efficiently at physiological temperatures and in aqueous media without the need for a cytotoxic copper(I) catalyst.[][14][16] This "copper-free" nature is paramount for biological applications, as copper ions can be toxic to cells and interfere with biological processes.[15] The reaction is highly specific (bioorthogonal), meaning DBCO and azides react exclusively with each other and not with other functional groups naturally present in cells, such as amines or thiols, ensuring precise and targeted labeling.[][14][17]

Section 2: The Assembled Structure and Physicochemical Properties

The covalent linkage of these three components results in a powerful, trifunctional reagent for bio-orthogonal fluorescent labeling.

Caption: Conceptual diagram of the Tamra-peg4-dbco structure.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₅₄H₅₇N₅O₁₀ | [18][19] |

| Molecular Weight | ~936.1 g/mol | [18][19] |

| Excitation Max (λex) | ~555 nm | [2][5] |

| Emission Max (λem) | ~580 nm | [2][5] |

| Molar Extinction Coeff. | ~90,000 M⁻¹cm⁻¹ | [2][18] |

| Reactive Group | Dibenzocyclooctyne (DBCO) | [5][8] |

| Reacts With | Azide (-N₃) | [][14] |

| Spacer Arm Length | 4 PEG units (~15.8 Å) | [10] |

| Solubility | DMSO, DMF | [19] |

Section 3: Mechanism of Action in Bioconjugation

The core utility of Tamra-peg4-dbco lies in its ability to participate in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This process allows for the precise covalent labeling of any biomolecule that has been pre-functionalized with an azide group.

The reaction is driven by the high ring strain of the cyclooctyne in the DBCO moiety.[][15] This intrinsic strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly without catalysis.[14][20] The result is a stable, covalent triazole linkage, effectively "clicking" the fluorescent TAMRA dye onto the target.[14][18]

Caption: Experimental workflow for labeling via SPAAC.

Section 4: Field-Proven Applications & Protocols

Tamra-peg4-dbco is a versatile tool for fluorescently tagging biomolecules for visualization and tracking in a variety of applications, including probe development, flow cytometry, and fluorescence microscopy.[5][18]

Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol provides a validated methodology for labeling proteins containing an azide functional group with Tamra-peg4-dbco. The azide group can be introduced into proteins through metabolic labeling (e.g., using azido-sugars) or by chemical modification of native amino acids.[18]

A. Reagent Preparation

-

Azide-Modified Protein: Prepare a solution of the azide-modified protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Tamra-peg4-dbco Stock Solution: Prepare a 5 mM stock solution of Tamra-peg4-dbco in a water-miscible organic solvent such as anhydrous DMSO or DMF.[18] Vortex to ensure the solid is completely dissolved. Store this stock solution protected from light at -20°C.[5][18]

B. Labeling Reaction

-

Transfer the desired amount of azide-modified protein solution to a microcentrifuge tube.

-

Add the Tamra-peg4-dbco stock solution to the protein solution to achieve a final concentration of 5 to 30 µM.[18] A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point to drive the reaction to completion.

-

Mix the reaction gently by pipetting or brief vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18] For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.

C. Purification of Labeled Protein

-

After incubation, remove the excess, unreacted Tamra-peg4-dbco reagent. This is crucial to reduce background fluorescence.

-

Purification can be achieved using standard methods such as:

-

Size-Exclusion Chromatography (e.g., Sephadex G-25 spin column): This method is efficient for separating the larger labeled protein from the smaller dye molecule.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules.

-

D. Characterization and Storage

-

Confirmation: Successful labeling can be confirmed by measuring the absorbance of the purified protein at 280 nm and the TAMRA dye at ~555 nm, or by fluorescence imaging of an SDS-PAGE gel.

-

Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. Adding a carrier protein like BSA to 1-10 mg/mL can improve stability if the conjugate concentration is low.[21]

This self-validating system ensures high-purity conjugates by combining a highly specific reaction with a robust purification step, yielding a fluorescently labeled biomolecule ready for downstream analysis.

References

-

baseclick GmbH. (n.d.). TAMRA dye for labeling in life science research. Retrieved from [Link]

-

Interchim. (n.d.). TAMRA and its derivatives. Retrieved from [Link]

-

LifeTein. (2025, April 30). TAMRA Fluorescent Labeling. Retrieved from [Link]

-

AxisPharm. (n.d.). TAMRA-PEG4-DBCO, CAS 1895849-41-8. Retrieved from [Link]

-

Saito, K., et al. (2009). Optical properties and application of a reactive and bioreducible thiol-containing tetramethylrhodamine dimer. Bioconjugate Chemistry, 20(3), 558-564. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 35.15: Product Review — Rhodamine Dyes. Retrieved from [Link]

-

Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Retrieved from [Link]

-

ResearchGate. (n.d.). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. Retrieved from [Link]

-

iGEM. (n.d.). DBCO–PEG4 – TAMRA. Retrieved from [Link]

-

CD Bioparticles. (n.d.). TAMRA-PEG4-DBCO. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzocyclooctyne-amine. Retrieved from [Link]

-

Akers, W. J., et al. (2011). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. Bioconjugate Chemistry, 22(5), 893-902. Retrieved from [Link]

-

AxisPharm. (n.d.). Copper Free Click Chemistry Linkers. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PEG-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. TAMRA fluorescence chemoproteomics. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 24.14: New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

-

You Do Bio. (n.d.). Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. Retrieved from [Link]

Sources

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. lifetein.com [lifetein.com]

- 3. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 4. glenresearch.com [glenresearch.com]

- 5. TAMRA-PEG4-DBCO, CAS 1895849-41-8 | AxisPharm [axispharm.com]

- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. TAMRA-PEG4-DBCO - CD Bioparticles [cd-bioparticles.net]

- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 10. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. glenresearch.com [glenresearch.com]

- 16. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]

- 17. creativepegworks.com [creativepegworks.com]

- 18. static.igem.org [static.igem.org]

- 19. TAMRA-PEG4-DBCO, 1895849-41-8 | BroadPharm [broadpharm.com]

- 20. interchim.fr [interchim.fr]

- 21. abcam.cn [abcam.cn]

Technical Guide: Excitation and Emission Spectra of TAMRA-PEG4-DBCO

Executive Summary

TAMRA-PEG4-DBCO is a heterobifunctional fluorescent probe engineered for bioorthogonal labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It combines the bright, photostable Tetramethylrhodamine (TAMRA) fluorophore with a Dibenzocyclooctyne (DBCO) moiety, separated by a hydrophilic PEG4 spacer .[1]

This guide details the photophysical properties, chemical mechanics, and experimental protocols for utilizing TAMRA-PEG4-DBCO in high-fidelity imaging and flow cytometry. It is designed for researchers requiring precise quantitation of azide-tagged biomolecules without the cytotoxicity associated with copper-catalyzed click chemistry.

Part 1: Photophysical Properties

The spectral performance of TAMRA-PEG4-DBCO is defined by the core tetramethylrhodamine chromophore. The PEG4 linker and DBCO moiety have negligible impact on the visible spectrum but are critical for solubility and reactivity.

Spectral Data Summary

| Property | Value | Notes |

| Excitation Max ( | 545 – 555 nm | Best excited by 532 nm or 561 nm lasers. |

| Emission Max ( | 575 – 580 nm | Orange-Red fluorescence. |

| Extinction Coefficient ( | 92,000 M⁻¹cm⁻¹ | At |

| Correction Factor ( | 0.27 – 0.30 | Absorbance contribution at 280 nm. |

| Quantum Yield ( | ~0.3 – 0.6 | Solvent dependent; higher in organic solvents. |

| Stokes Shift | ~25 – 30 nm | Minimizes self-quenching in dense labeling. |

Excitation & Emission Logic

-

Excitation: The molecule exhibits strong absorption in the green-yellow region. It is optimally excited by the 532 nm (Nd:YAG) or 561 nm (DPSS) laser lines common in flow cytometers and confocal microscopes.

-

Emission: The emission peak at ~580 nm allows for detection using standard TRITC or Cy3 filter sets.

-

Solvent Effects: While the PEG4 spacer improves aqueous solubility, the quantum yield of TAMRA is generally higher in less polar solvents (e.g., MeOH) compared to water. However, the high extinction coefficient compensates for this in aqueous biological buffers.

Part 2: Structural Mechanics & Chemistry

Understanding the tripartite structure is essential for experimental design.

-

Fluorophore (TAMRA): Provides the signal. It is pH-insensitive (unlike Fluorescein/FITC), making it robust for intracellular environments (pH 4–9).

-

Linker (PEG4): A 4-unit polyethylene glycol spacer.

-

Function: Increases water solubility and extends the fluorophore away from the reaction site, reducing steric hindrance and quenching caused by protein proximity.

-

-

Reactive Group (DBCO): A strained alkyne.

Reaction Mechanism (SPAAC)

The following diagram illustrates the copper-free click reaction mechanism utilized by TAMRA-PEG4-DBCO.

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 3: Experimental Protocol

Objective: Labeling an azide-modified antibody or protein with TAMRA-PEG4-DBCO.

Materials

-

Protein: Azide-functionalized protein (1–5 mg/mL in PBS, pH 7.4).

-

Dye Stock: 10 mM TAMRA-PEG4-DBCO in anhydrous DMSO or DMF.

-

Purification: Desalting column (e.g., PD-10 or Zeba Spin) or Dialysis cassette (MWCO appropriate for protein).

Step-by-Step Workflow

-

Preparation:

-

Calculate the molar concentration of the azide-protein.[5]

-

Thaw TAMRA-PEG4-DBCO stock and equilibrate to room temperature (RT).

-

-

Conjugation:

-

Add 4–10 molar excess of TAMRA-PEG4-DBCO to the protein solution.

-

Note: Do not exceed 10% v/v DMSO in the final mixture to prevent protein denaturation.[5]

-

Mix gently and incubate at RT for 2–4 hours or 4°C overnight , protected from light.

-

-

Purification (Critical):

-

Remove excess unreacted dye using a desalting column equilibrated with PBS.

-

Why: Free dye will skew concentration calculations and increase background noise.

-

-

Validation (Degree of Labeling):

-

Measure Absorbance at 280 nm (

) and 555 nm ( -

Calculate DOL using the formula below.

-

Degree of Labeling (DOL) Calculation

To ensure experimental reproducibility, you must quantify the number of fluorophores per protein molecule.

- : Absorbance of conjugate at 555 nm.

- : Absorbance of conjugate at 280 nm.

- : Correction Factor (0.27 for TAMRA).

- : 92,000 M⁻¹cm⁻¹.[3][6][7]

- : Molecular weight of the protein.

Part 4: Experimental Workflow Visualization

Figure 2: Workflow for labeling and validating azide-modified proteins.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency (DOL < 1) | Steric hindrance or oxidized DBCO. | Use a longer linker (PEG4 is usually sufficient) or increase dye molar excess (up to 20x). Ensure stock dye is stored anhydrously. |

| Precipitation | High dye concentration or DMSO content. | Keep DMSO < 10%.[5] Add dye slowly while vortexing. |

| High Background | Free dye not removed. | Perform a second purification step (e.g., dialysis after desalting). |

| Signal Quenching | Over-labeling (DOL > 5-6). | Reduce molar excess of dye.[5] TAMRA can self-quench if fluorophores are too close. |

References

-

BroadPharm. TAMRA-PEG4-DBCO Product Spectrum and Properties. Retrieved from

-

Vector Laboratories. TAMRA-DBCO Technical Specifications and Click Chemistry Protocols. Retrieved from [6]

-

Jena Bioscience. DBCO-PEG4-5-TAMRA Spectral Data.[7] Retrieved from [7]

-

Click Chemistry Tools. DBCO-PEG4-TAMRA Protocol and Application Notes. Retrieved from

-

AAT Bioquest. Spectrum and Extinction Coefficients for TAMRA Derivatives. Retrieved from

Sources

- 1. TAMRA-PEG4-DBCO, CAS 1895849-41-8 | AxisPharm [axispharm.com]

- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 3. static.igem.org [static.igem.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. jenabioscience.com [jenabioscience.com]

Engineering Bioorthogonal Fluorescence: The Critical Role of the PEG4 Linker in TAMRA-PEG4-DBCO

Executive Summary

In the rapidly evolving landscape of bioorthogonal chemistry, the design of fluorescent probes dictates the success of downstream imaging, biodistribution tracking, and target validation. TAMRA-PEG4-DBCO represents a highly optimized, tripartite molecular architecture utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the TAMRA fluorophore provides robust signal generation and the DBCO (Dibenzocyclooctyne) moiety enables copper-free click reactivity, it is the PEG4 (Tetraethylene Glycol) linker that serves as the critical functional bridge.

As a Senior Application Scientist, I have observed that failures in bioconjugation often stem from ignoring the microenvironmental physics of the probe. This whitepaper deconstructs the mechanistic causality of the PEG4 linker, demonstrating how it resolves hydrophobic liabilities, relieves steric hindrance, and preserves photophysical integrity in advanced drug development and molecular biology workflows.

The Tripartite Architecture of Bioorthogonal Probes

To understand the necessity of the PEG4 linker, we must first analyze the flanking functional groups:

-

TAMRA (Tetramethylrhodamine): A xanthene dye prized for its photostability, high extinction coefficient, and red-shifted emission (546/580 nm), which minimizes interference from cellular autofluorescence ([]). However, TAMRA possesses inherent hydrophobicity and a propensity to self-quench or interact non-specifically with hydrophobic protein pockets.

-

DBCO: A highly strained cyclooctyne that reacts spontaneously with azides without the need for cytotoxic copper(I) catalysts ([2]). DBCO is exceptionally bulky and lipophilic.

Direct conjugation of TAMRA to DBCO creates a massive hydrophobic footprint. When introduced to aqueous biological systems, a TAMRA-DBCO molecule without a linker is highly prone to aggregation, precipitation, and non-specific binding, rendering it useless for high-fidelity imaging.

Structural logic of TAMRA-PEG4-DBCO in bioorthogonal labeling.

Mechanistic Causality: The Role of the PEG4 Linker

The inclusion of a discrete PEG4 spacer is not an arbitrary structural choice; it is a calculated engineering solution designed to optimize three distinct physicochemical parameters.

Aqueous Solubility and Hydrophilic Balance

In aqueous media, the hydrophobic nature of DBCO and TAMRA drives non-specific interactions with lipid membranes and protein coronas. The hydrophilic PEG4 spacer acts as a thermodynamic counterbalance. By increasing the overall aqueous solubility of the reagent, PEG4 minimizes non-specific background fluorescence and improves the colloidal stability of the labeled conjugates, a critical factor when functionalizing nanocarriers like nanodiamonds for in vivo biodistribution ([3]).

Steric Relief and SPAAC Kinetics

SPAAC is an inherently slower reaction than Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). If DBCO is buried beneath the steric bulk of the TAMRA dye, the approach trajectory for the target azide is severely restricted. The PEG4 linker provides an extended linear distance of approximately 14 Å ([4]). This "Goldilocks" spacing is long enough to physically decouple the reaction center from the fluorophore, ensuring optimal bimolecular collision rates, yet short enough to prevent the excessive hydrodynamic drag associated with longer linkers (e.g., PEG12 or PEG24), which can negatively alter the biodistribution of small peptide-drug conjugates ([5]).

Preservation of Photophysical Integrity

When fluorophores are conjugated too closely to the surface of a protein or nanoparticle, they are susceptible to Photoinduced Electron Transfer (PET) from nearby aromatic amino acids (like tryptophan), leading to severe fluorescence quenching. The 14 Å spacing provided by PEG4 physically isolates the TAMRA excited state from the target surface, preserving its high quantum yield.

Quantitative Physicochemical Profile

The following table summarizes the core properties of TAMRA-PEG4-DBCO and the mechanistic rationale behind these metrics.

| Property | Value | Mechanistic Significance |

| Molecular Weight | 936.1 g/mol [2] | Balances functional complexity without adding excessive mass burden to the target biomolecule. |

| Excitation / Emission | 553 nm / 575 nm[2] | Red-shifted fluorescence avoids the high-background autofluorescence typical of biological tissues[]. |

| Extinction Coefficient | 80,000 M⁻¹cm⁻¹[2] | High molar absorptivity ensures a bright signal even at low labeling densities or in complex matrices. |

| PEG4 Extended Length | ~14 Å[4] | Optimal spacer distance to prevent steric hindrance during the SPAAC reaction[4]. |

| Solubility | DMSO, DMF, DCM[2] | Stock solutions require organic solvents, but the PEG4 linker ensures rapid dissolution and compatibility upon dilution into aqueous buffers[2]. |

Self-Validating Experimental Protocol: SPAAC Labeling

To ensure scientific integrity, a labeling protocol must be a self-validating system. The following methodology for labeling azide-modified proteins with TAMRA-PEG4-DBCO incorporates built-in controls to distinguish true covalent bioorthogonal clicking from non-specific hydrophobic absorption.

Step-by-Step Methodology

1. Preparation of the Azide-Modified Target

-

Action: Ensure the target protein (e.g., metabolically labeled or chemically modified via NHS-azide) is in a compatible buffer (e.g., 1X PBS, pH 7.4).

-

Causality: Unlike CuAAC or NHS-ester chemistry, SPAAC is entirely bioorthogonal. Primary amines (Tris buffer) or reducing agents (DTT) will not interfere with the DBCO-azide cycloaddition.

2. Conjugation Reaction Setup

-

Action: Prepare a 10 mM stock of TAMRA-PEG4-DBCO in anhydrous DMSO. Add the dye to the protein solution at a 5-to-10-fold molar excess.

-

Self-Validation Control: Set up a parallel reaction using a wild-type (azide-free) version of the protein. This control is mandatory to quantify non-specific binding.

3. Incubation and Kinetics

-

Action: Incubate the mixture at room temperature for 2 to 4 hours, or at 4°C overnight, protected from light.

-

Causality: While Cu-free click chemistry is spontaneous, its second-order rate constant is relatively low (~0.1 - 1 M⁻¹s⁻¹). The molar excess and extended incubation time drive the bimolecular reaction to completion.

4. Purification and Quenching

-

Action: Remove unreacted TAMRA-PEG4-DBCO using a size-exclusion desalting column (e.g., PD-10) or via extensive dialysis against PBS.

-

Causality: The PEG4 linker ensures that unreacted dye remains highly soluble in the aqueous buffer, preventing it from crashing out and co-purifying with the protein pellet.

5. Validation via Orthogonal Assays

-

Action: Run the purified samples on an SDS-PAGE gel. Do not boil the samples if assessing native fluorescence. Image the gel using a fluorescence scanner (e.g., Typhoon FLA 9500) at the TAMRA channel before Coomassie staining ([6]).

-

Causality: In-gel fluorescence confirms that the TAMRA dye is covalently attached to the protein backbone. If the azide-free control shows fluorescence at the protein molecular weight, it indicates insufficient washing or hydrophobic entrapment.

Step-by-step workflow for SPAAC labeling using TAMRA-PEG4-DBCO.

Field-Proven Applications

The theoretical advantages of the PEG4 linker translate directly into robust performance across diverse biomedical applications:

Nanocarrier Biodistribution Tracking

In the development of targeted therapeutics, understanding the in vivo fate of nanoparticles is paramount. Researchers have successfully utilized TAMRA-PEG4-DBCO to functionalize nanodiamonds via SPAAC. The inclusion of the PEG4 spacer, alongside larger PEG molecules, was critical in maintaining the structural integrity of the nanodiamonds, preventing aggregation, and minimizing the non-specific protein interactions that typically lead to rapid clearance by the reticuloendothelial system ([3][7]).

Pathogenic Bacterial Identification

Rapid identification of bacteria is a critical clinical need. Certain pathogenic bacteria, such as Bacillus species, can be metabolically labeled with azide-acetamide-functionalized pseudoaminic acid. By deploying TAMRA-PEG4-DBCO, researchers achieved highly specific, copper-free fluorescent labeling of the bacterial cell wall. The PEG4 linker ensured that the bulky DBCO group did not hinder diffusion through the complex extracellular matrix of the bacteria, enabling precise, wash-free imaging ([8][9][10]).

Conclusion

TAMRA-PEG4-DBCO is not merely a combination of three chemical moieties; it is a rationally designed system where the PEG4 linker acts as the critical operational mediator. By providing essential aqueous solubility, relieving steric hindrance to accelerate SPAAC kinetics, and preserving the photophysical properties of the TAMRA dye, the PEG4 spacer ensures that bioorthogonal labeling is both highly efficient and biologically silent. Understanding these mechanistic principles is essential for scientists looking to develop robust, self-validating assays in drug discovery and molecular diagnostics.

References

-

Toxicity and biodistribution comparison of functionalized nanodiamonds, quantum dot nanocarbons and gold nanoparticles - Frontiers in Toxicology.[Link]

-

Recent Progress in Identifying Bacteria with Fluorescent Probes - Molecules (MDPI) / NIH PMC.[Link]

-

Engineered Synthetic STxB for Enhanced Cytosolic Delivery - Toxins (Basel) / NIH PMC.[Link]

-

Combining Bioactive Cell-Penetrating Peptides and Vemurafenib to Produce Peptide–Drug Conjugates with Activity Against Drug-Resistant Melanoma Cells - Journal of Medicinal Chemistry (ACS Publications).[Link]

-

Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry (Supporting Information) - University of Zurich.[Link]

Sources

- 2. TAMRA-PEG4-DBCO, 1895849-41-8 | BroadPharm [broadpharm.com]

- 3. Frontiers | Toxicity and biodistribution comparison of functionalized nanodiamonds, quantum dot nanocarbons and gold nanoparticles [frontiersin.org]

- 4. Engineered Synthetic STxB for Enhanced Cytosolic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Recent Progress in Identifying Bacteria with Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Precision Labeling via Copper-Free Click Chemistry: A Technical Guide to Tamra-PEG4-DBCO

Executive Summary

In the landscape of bioorthogonal chemistry, Tamra-PEG4-DBCO represents a high-fidelity molecular probe designed for the precise fluorescent labeling of azide-modified biomolecules. This reagent leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a copper-free click chemistry mechanism that circumvents the cytotoxicity associated with copper catalysts (CuAAC).[1][2][3]

This technical guide provides a rigorous operational framework for utilizing Tamra-PEG4-DBCO in protein conjugation, metabolic engineering, and live-cell imaging. By integrating a bright fluorophore (TAMRA) with a hydrophilic spacer (PEG4) and a reactive cyclooctyne (DBCO), researchers can achieve high signal-to-noise ratios while preserving the biological integrity of sensitive targets.

Part 1: Reagent Architecture & Mechanistic Principles

The Anatomy of the Probe

The efficacy of Tamra-PEG4-DBCO is dictated by its tripartite structure. Understanding each component is critical for experimental design:

| Component | Functionality | Critical Technical Attribute |

| DBCO (Dibenzocyclooctyne) | Reactive Warhead | Possesses significant ring strain (~18 kcal/mol), lowering the activation energy for cycloaddition with azides. This drives the reaction without metal catalysis.[1][3] |

| PEG4 (Polyethylene Glycol) | Solubility & Spacer | A 4-unit PEG linker increases water solubility and reduces steric hindrance. It prevents the hydrophobic TAMRA dye from aggregating on the protein surface (fluorescence quenching). |

| TAMRA (Tetramethylrhodamine) | Signal Reporter | A photostable fluorophore (Ex/Em: ~555/580 nm) compatible with standard TRITC/RFP filter sets. It offers high quantum yield and resistance to photobleaching. |

The SPAAC Mechanism

The core reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO and an azide moiety (

Mechanistic Diagram

The following diagram illustrates the chemical logic driving the conjugation.

Caption: The SPAAC reaction pathway where ring strain drives the formation of a stable triazole linkage without copper catalysis.

Part 2: Comprehensive Experimental Protocol

This protocol describes the labeling of an azide-modified protein (e.g., an antibody or enzyme).[4][5]

Pre-Reaction Checklist

-

Buffer Compatibility: Ensure the reaction buffer is Azide-Free . Sodium azide (

) is a common preservative but will compete with the target for DBCO, nullifying the reaction. -

pH Range: Optimal pH is 7.0 – 7.6 (PBS or HEPES).

-

Solvent: Dissolve the reagent in anhydrous DMSO or DMF.

Step-by-Step Workflow

Step 1: Stock Solution Preparation[6]

-

Remove Tamra-PEG4-DBCO from -20°C storage and equilibrate to room temperature (RT) before opening to prevent condensation.

-

Dissolve in anhydrous DMSO to a concentration of 5–10 mM .

-

Note: This stock can be stored at -20°C for 1 month if kept dry.

-

Step 2: Reaction Setup

-

Adjust the azide-labeled protein concentration to 1–5 mg/mL in an azide-free buffer (e.g., PBS, pH 7.4).

-

Add Tamra-PEG4-DBCO stock to the protein solution.

-

Stoichiometry: Use a 2–5 fold molar excess of DBCO over the azide groups.

-

Calculation: If protein is 50 kDa and 1 mg/mL (20 µM), add DBCO to a final concentration of 40–100 µM.

-

-

Keep the final organic solvent (DMSO) concentration < 10% (v/v) to prevent protein precipitation.

Step 3: Incubation[2][6][7]

-

Incubate the mixture at Room Temperature for 2–4 hours or at 4°C overnight .

-

Protect from light (wrap tube in foil) to preserve the fluorophore.

Step 4: Purification

Remove unreacted probe to prevent high background.

-

Method A (Desalting Column): Use a Sephadex G-25 or Zeba spin column equilibrated with PBS.

-

Method B (Dialysis): Dialyze against PBS (10K MWCO) for 24 hours with 2 buffer changes.

Experimental Workflow Diagram

Caption: Operational workflow for labeling azide-modified biomolecules with Tamra-PEG4-DBCO.

Part 3: Critical Optimization Parameters

Stoichiometry vs. Kinetics

The reaction rate follows second-order kinetics:

-

Standard: 2-5x excess.

-

Dilute Samples (<0.5 mg/mL): Increase to 10-20x excess to maintain pseudo-first-order kinetics.

Solvent Effects

While the PEG4 spacer confers water solubility, the DBCO moiety is hydrophobic.

-

Initial Dissolution: Always use an organic solvent (DMSO/DMF) first.

-

Aqueous Stability: Once diluted in buffer, the reagent is stable for hours. However, long-term storage in aqueous buffer leads to hydrolysis of the ester linkages (if present) or slow degradation of the strained ring.

Part 4: Quality Control & Troubleshooting

Calculating Degree of Labeling (DOL)

To validate the protocol, measure absorbance at 280 nm (

- : ~90,000 M⁻¹cm⁻¹

- (Correction Factor for Tamra at 280 nm): ~0.3

- : Path length (1 cm)

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Presence of Sodium Azide in buffer. | Dialyze sample into PBS before labeling. |

| Low protein concentration.[1] | Concentrate protein or increase probe excess to 20x. | |

| Oxidized DBCO reagent.[7] | Use fresh stock; ensure storage under inert gas at -20°C. | |

| Precipitation | DMSO concentration >10-20%. | Add probe slowly while vortexing; lower final DMSO %. |

| Hydrophobic aggregation.[8] | The PEG4 spacer usually prevents this, but for very hydrophobic proteins, add 0.1% Tween-20. | |

| High Background | Inefficient purification.[4] | Perform a second desalting step or use dialysis.[7] |

Part 5: Advanced Applications

Metabolic Labeling (Live Cell)

Tamra-PEG4-DBCO is cell-permeable (to a degree, though PEG increases size) but often used for cell-surface labeling.

-

Feed: Incubate cells with Azido-Sugar (e.g., Ac4ManNAz) for 24-48 hours. The azide is incorporated into surface glycoproteins.

-

Label: Wash cells and add 10-50 µM Tamra-PEG4-DBCO for 30-60 mins.

-

Image: Wash and image using TRITC channel. The copper-free nature prevents toxicity associated with Cu(I).[1][2][3]

Antibody-Drug Conjugates (ADCs)

In ADC development, Tamra-PEG4-DBCO serves as a surrogate payload to optimize linker chemistry. The "Click" reaction ensures site-specific attachment if the antibody is engineered with non-canonical amino acids containing azides, ensuring a homogeneous Drug-to-Antibody Ratio (DAR).

References

-

Click Chemistry Tools. DBCO-PEG4-TAMRA Protocol and Spectral Properties. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. benchchem.com [benchchem.com]

Strain-promoted alkyne-azide cycloaddition (SPAAC) using Tamra-peg4-dbco

Topic: Strain-promoted alkyne-azide cycloaddition (SPAAC) using Tamra-peg4-dbco Content Type: In-depth Technical Guide

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) represents the "second generation" of click chemistry—a bioorthogonal reaction that eliminates the cytotoxic copper catalyst required by its predecessor (CuAAC).[1] This guide focuses on Tamra-PEG4-DBCO , a high-performance heterobifunctional probe designed for the fluorescent labeling of azide-tagged biomolecules.[1]

This molecule is a tripartite system:

-

DBCO (Dibenzocyclooctyne): The reactive warhead driven by ring strain.[2][][4]

-

PEG4 (Polyethylene Glycol): A hydrophilic spacer that modulates solubility and steric hindrance.

-

TAMRA (Tetramethylrhodamine): A bright, photostable fluorophore for detection.[5]

This guide details the mechanistic underpinnings, validated experimental protocols, and critical troubleshooting frameworks required to deploy this probe in live-cell imaging and protein conjugation.

Mechanistic Underpinnings[3][4]

The Chemistry of Ring Strain

The driving force of the SPAAC reaction is the release of ring strain. Unlike terminal alkynes used in CuAAC, the DBCO moiety contains an internal alkyne constrained within an eight-membered ring. This geometric constraint results in approximately 18 kcal/mol of ring strain energy.

When an azide (

Why This Specific Architecture? (Tamra-PEG4-DBCO)

The design of Tamra-PEG4-DBCO is not arbitrary; it addresses specific physicochemical challenges:

-

Hydrophobicity Management: Both DBCO and TAMRA are inherently hydrophobic. Without a linker, conjugating them directly to a protein can induce aggregation or precipitation. The PEG4 spacer is critical here; it increases water solubility and provides the rotational freedom necessary for the DBCO to access sterically hindered azides on a biomolecule surface.

-

Photophysics: TAMRA is preferred over Fluorescein (FAM) for intracellular applications because it is less pH-sensitive and more photostable. Its excitation (~555 nm) and emission (~580 nm) reduce autofluorescence background compared to blue/green dyes.

Reaction Kinetics

The second-order rate constant (

Figure 1: The SPAAC reaction mechanism.[1] The strained alkyne of DBCO reacts with the azide to form a stable triazole linkage without catalysis.[]

Experimental Protocol: Metabolic Labeling of Live Cells

This protocol describes the labeling of cell surface glycans using an azido-sugar (e.g., Ac4ManNAz) followed by detection with Tamra-PEG4-DBCO.[1]

Reagents & Equipment

-

Cells: Adherent cell line (e.g., HeLa, CHO).

-

Metabolic Label: Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated).[1]

-

Probe: Tamra-PEG4-DBCO (Stock: 5 mM in anhydrous DMSO, stored at -20°C).

-

Buffer: DPBS (with Ca²⁺/Mg²⁺) + 1% BSA (Bovine Serum Albumin).

-

Fixative: 4% Paraformaldehyde (PFA).

Step-by-Step Workflow

Step 1: Metabolic Incorporation [1][6]

-

Seed cells on coverslips or in imaging dishes.

-

Treat cells with 50 µM Ac4ManNAz in complete growth medium for 24–48 hours.

-

Expert Insight: 50 µM is the "Goldilocks" concentration. Higher concentrations (>100 µM) can inhibit cell growth; lower concentrations (<10 µM) yield insufficient signal.

-

-

Include a Negative Control : Cells treated with DMSO vehicle only (no azide sugar).

Step 2: Washing

-

Aspirate media and wash cells 2x with warm DPBS.

-

Critical: Remove all traces of serum proteins, as they can sequester the hydrophobic dye.

-

Step 3: The Click Reaction (Labeling) [6]

-

Prepare Labeling Solution : Dilute Tamra-PEG4-DBCO stock to 20 µM in warm DPBS + 1% BSA.

-

Why BSA? Albumin acts as a scavenger for dye aggregates, reducing non-specific background staining on the plastic dish.

-

-

Incubate for 30–60 minutes at 37°C in the dark.

Step 4: Post-Labeling Wash [1]

-

Aspirate solution.

-

Wash 3x with DPBS (5 minutes per wash).

-

Self-Validation: Check the negative control under the microscope. If the control cells are fluorescent, you have non-specific binding. Increase wash steps or lower dye concentration.

-

Step 5: Fixation & Imaging

-

Fix with 4% PFA for 15 minutes at Room Temperature (RT).

-

Wash 2x with DPBS.[6]

-

Image using TRITC/Rhodamine filter set (Ex: 550nm, Em: 570nm).

Figure 2: Experimental workflow for metabolic labeling of live cells using Tamra-PEG4-DBCO.

Protocol: In Vitro Protein Conjugation

This protocol is for labeling a purified protein (e.g., an antibody) that has already been modified with NHS-Azide or contains non-canonical amino acids.

Calculations & Stoichiometry

Unlike CuAAC, SPAAC reagents are expensive and the reaction is 1:1. However, to drive kinetics, we typically use a molar excess of DBCO.

-

Target: 10–20 fold molar excess of Tamra-PEG4-DBCO over protein.

-

Protein Concentration: Keep protein > 2 mg/mL (approx 15-20 µM for IgG) to ensure efficient collision rates.[1]

Procedure

-

Buffer Exchange: Ensure protein is in an azide-free buffer (PBS pH 7.4). Avoid sodium azide preservatives![1]

-

Reaction: Add 15 molar equivalents of Tamra-PEG4-DBCO to the protein solution.

-

Incubation: Incubate for 4 hours at Room Temperature or Overnight at 4°C in the dark.

-

Note: The reaction is slower at 4°C but preserves protein stability.

-

-

Purification: Remove excess unreacted dye using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis.

-

Validation: The dye is small (~1 kDa); the protein is large. Successful purification is indicated by a clean separation of the colored band in the column.

-

Calculating Degree of Labeling (DOL)

Use UV-Vis spectroscopy to validate the conjugation.[1]

- : Absorbance at 555 nm (Tamra max).[8]

- : Absorbance at 280 nm (Protein max).

- : 92,000 M⁻¹cm⁻¹.[6]

- : Protein extinction coefficient (e.g., IgG ~210,000).

- : Correction Factor for Tamra absorbance at 280 nm (typically ~0.3).

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Precipitation / Cloudiness | Hydrophobic aggregation of DBCO/Tamra.[1] | Ensure PEG4 linker variant is used. Add 5-10% DMSO to the reaction buffer.[1] Reduce dye concentration. |

| High Background (Cells) | Non-specific hydrophobic binding. | Wash with 1% BSA or FBS in PBS. Reduce incubation time. Perform a "chase" with unlabelled DBCO-acid (optional).[1] |

| Low Signal | Low azide incorporation or hydrolysis. | Verify azide-sugar metabolism. Ensure DBCO stock is fresh (DBCO can degrade by oxidation or acid hydrolysis). Check pH > 5. |

| No Signal (Control) | Sodium Azide in buffers. | CRITICAL: Many commercial buffers contain NaN₃ as a preservative. This will react with DBCO and neutralize it. Use azide-free buffers.[1] |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[6] Link

-

Click Chemistry Tools. (n.d.). DBCO-PEG4-TAMRA Product Protocol. Retrieved from Click Chemistry Tools.[6] Link

-

BroadPharm. (n.d.). Tamra-PEG4-DBCO Properties and Applications. Retrieved from BroadPharm.[9] Link

-

Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research. Link

-

Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling of Oligonucleotides and Proteins. Retrieved from ThermoFisher. Link

Sources

- 1. TAMRA-PEG4-DBCO - CD Bioparticles [cd-bioparticles.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifetein.com [lifetein.com]

- 6. static.igem.org [static.igem.org]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. abcam.cn [abcam.cn]

- 9. TAMRA-PEG4-DBCO, 1895849-41-8 | BroadPharm [broadpharm.com]

Advanced Applications of TAMRA-PEG4-DBCO in Fluorescence Microscopy: A Technical Guide to Bioorthogonal Imaging

Introduction

The advent of bioorthogonal chemistry has revolutionized our ability to visualize cellular dynamics without perturbing native biological functions. At the forefront of this field is TAMRA-PEG4-DBCO, a trifunctional reagent engineered for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This whitepaper explores the mechanistic causality, quantitative properties, and validated protocols for utilizing TAMRA-PEG4-DBCO in advanced fluorescence microscopy.

Mechanistic Foundations: The Causality of Molecular Design

To understand the efficacy of TAMRA-PEG4-DBCO, one must analyze the distinct physicochemical role of its three structural domains. As an application scientist, recognizing why these components are paired is critical for optimizing experimental conditions:

-

TAMRA (Tetramethylrhodamine): TAMRA provides bright orange-red fluorescence with an excitation maximum of ~555 nm and an emission maximum of ~580 nm [[1]](). Causally, selecting a fluorophore in the red-orange spectrum bypasses the high autofluorescence typically observed in the blue/green channels of biological tissues, drastically improving the signal-to-noise ratio.

-

PEG4 Spacer: The tetraethylene glycol linker serves a critical thermodynamic function. Bulky fluorophores and cyclooctynes are inherently hydrophobic. The PEG4 chain enhances aqueous solubility and provides a flexible spatial buffer, preventing steric hindrance between the TAMRA dye and the target biomolecule during the cycloaddition event [[1]]().

-

DBCO (Dibenzocyclooctyne): Traditional click chemistry requires a copper catalyst (CuAAC), which generates reactive oxygen species (ROS) that are highly toxic to live cells. DBCO circumvents this by utilizing the inherent ring strain of its alkyne to drive the reaction with azides at physiological temperatures without a catalyst 1. This ensures zero copper-induced cytotoxicity, making it ideal for longitudinal live-cell imaging.

Causality between the structural domains of TAMRA-PEG4-DBCO and their experimental functions.

Key Applications in the Field

The versatility of TAMRA-PEG4-DBCO extends across multiple disciplines in drug development and microbiology:

-

Pathogen Detection: Distinguishing specific bacterial strains in complex microbiomes is notoriously difficult. Vibhute et al. demonstrated that by feeding bacteria azide-functionalized pseudoaminosaccharides, TAMRA-PEG4-DBCO could be used via SPAAC to specifically label and identify Bacillus species under a fluorescence microscope 2.

-

Nanoparticle Biodistribution: In targeted drug delivery, tracking the vehicle is as important as tracking the API. Researchers have successfully conjugated TAMRA-PEG4-DBCO onto azide-functionalized nanodiamonds. The PEG chain prevents nanoparticle aggregation, while the TAMRA dye enables precise in vivo biodistribution tracking 3.

-

Mycobacterial Cell Wall Analysis: The impermeable cell wall of Mycobacterium tuberculosis is a major barrier to drug discovery. By treating mycobacteria with azide-functionalized drugs and subsequently incubating them with TAMRA-PEG4-DBCO for 30 minutes in the dark, researchers can visualize drug penetration and localization 4.

Quantitative Data Summary

To ensure rigorous experimental design, the physicochemical properties of TAMRA-PEG4-DBCO must be factored into molarity calculations and optical configurations.

| Property | Specification | Experimental Implication |

| CAS Number | 1895849-41-8 5 | Ensures precise reagent sourcing and cross-study reproducibility. |

| Molecular Weight | 936.06 g/mol 1 | Governs diffusion rates; ideal for surface and extracellular labeling. |

| Excitation Max | ~553-555 nm 1 | Highly compatible with standard 532 nm or 561 nm laser lines. |

| Emission Max | ~575-580 nm 1 | Readily detected in the TRITC/Cy3 channel; avoids tissue autofluorescence. |

| Reactivity | SPAAC (Copper-free) 1 | Eliminates ROS generation, preserving live-cell metabolic integrity. |

Self-Validating Protocol: Live-Cell Surface Glycan Imaging via SPAAC

A robust protocol must be a self-validating system. The following methodology for Metabolic Oligosaccharide Engineering (MOE) incorporates intrinsic controls to verify that the observed fluorescence is strictly the result of bioorthogonal cycloaddition, rather than non-specific dye sequestration.

System Controls:

-

Test Group: Cells incubated with an azide-modified sugar (e.g., Ac4ManNAz).

-

Negative Control: Cells incubated with the natural, unmodified sugar (e.g., Ac4ManNAc). Causality: This control establishes the baseline of non-specific TAMRA-PEG4-DBCO binding to the lipid bilayer.

Step-by-Step Methodology:

-

Metabolic Priming: Seed cells in a glass-bottom imaging dish. Treat the Test Group with 50 µM Ac4ManNAz and the Negative Control with 50 µM Ac4ManNAc. Incubate for 48 hours at 37°C.

-

Causality: The 48-hour window allows the cellular biosynthetic machinery to process the unnatural sugars and present azide-functionalized glycans on the extracellular membrane.

-

-

Primary Wash (Critical): Wash cells 3 times with warm PBS.

-

Causality: Unincorporated Ac4ManNAz in the media will competitively react with TAMRA-PEG4-DBCO, drastically reducing the effective concentration of the dye at the cell surface and quenching the signal.

-

-

Bioorthogonal Labeling: Dilute TAMRA-PEG4-DBCO to a working concentration of 1–5 µM in imaging buffer. Incubate the cells with the dye for 30 minutes at room temperature in the dark 4.

-

Causality: SPAAC kinetics are fast, allowing for a short 30-minute incubation. Performing this step in the dark prevents premature photobleaching of the TAMRA fluorophore, maximizing the eventual signal-to-noise ratio.

-

-

Secondary Stringent Wash: Wash the cells 3 to 5 times with PBS.

-

Causality: DBCO is inherently lipophilic despite the PEG4 spacer. Stringent washing removes unreacted dye partitioned into the plasma membrane, eliminating false-positive background fluorescence 4.

-

-

Image Acquisition: Transfer to a fluorescence microscope. Excite the sample using a 561 nm laser and collect emission using a TRITC filter set (approx. 580–600 nm).

Self-validating SPAAC workflow for live-cell imaging, incorporating essential controls and washes.

References

-

TAMRA-PEG4-DBCO Product Data - AxisPharm -[Link]

-

Recent Progress in Identifying Bacteria with Fluorescent Probes - NIH PMC -[Link]

-

Toxicity and biodistribution comparison of functionalized nanodiamonds... - Frontiers in Pharmacology -[Link]

-

Barriers to Tuberculosis Drug Discovery: The Mycobacterial Cell Wall - University of Cape Town -[Link]

Sources

- 1. TAMRA-PEG4-DBCO, CAS 1895849-41-8 | AxisPharm [axispharm.com]

- 2. Recent Progress in Identifying Bacteria with Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toxicity and biodistribution comparison of functionalized nanodiamonds, quantum dot nanocarbons and gold nanoparticles [frontiersin.org]

- 4. open.uct.ac.za [open.uct.ac.za]

- 5. TAMRA-PEG4-DBCO, 1895849-41-8 | BroadPharm [broadpharm.com]

Advanced Oligonucleotide and DNA Labeling via TAMRA-PEG4-DBCO: A Technical Guide to Copper-Free Click Chemistry

Executive Summary

The functionalization of oligonucleotides and DNA with fluorescent probes is a cornerstone of modern molecular biology, enabling applications ranging from automated DNA sequencing to live-cell tracking. Among the available bioconjugation strategies, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing TAMRA-PEG4-DBCO has emerged as a gold standard. This whitepaper provides an in-depth mechanistic analysis and self-validating protocol for utilizing TAMRA-PEG4-DBCO in nucleic acid labeling. By eliminating the need for cytotoxic copper catalysts and leveraging a hydrophilic PEG spacer, this reagent ensures high-yield conjugation while preserving the structural integrity of sensitive biological macromolecules.

Mechanistic Rationale: The SPAAC Advantage

Historically, the functionalization of azide-modified DNA relied on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While efficient, CuAAC requires Cu(I) catalysts, which generate reactive oxygen species (ROS) capable of inducing DNA strand breaks and degrading sensitive fluorophores[1].

TAMRA-PEG4-DBCO circumvents these limitations through a highly optimized tripartite structure:

-

DBCO (Dibenzocyclooctyne): The cyclooctyne ring is highly strained. The release of this ring strain drives the spontaneous, copper-free cycloaddition with azide-modified DNA to form a stable triazole linkage[1]. This ensures absolute biocompatibility and zero ROS-induced nucleic acid damage.

-

PEG4 Spacer: TAMRA and DBCO are intrinsically hydrophobic. Direct attachment to a polyanionic oligonucleotide often induces severe aggregation. The tetraethylene glycol (PEG4) linker acts as a thermodynamic buffer, drastically enhancing aqueous solubility and preventing the precipitation of the DNA-dye complex[2].

-

TAMRA (Tetramethylrhodamine): A highly photostable rhodamine derivative that has achieved prominence in automated DNA sequencing and fluorescence resonance energy transfer (FRET) assays due to its high quantum yield and distinct spectral separation from background autofluorescence[3].

Physicochemical & Photophysical Profile

Understanding the physical properties of TAMRA-PEG4-DBCO is critical for calculating reaction stoichiometry and optimizing downstream optical detection.

Table 1: Key Properties of TAMRA-PEG4-DBCO

| Property | Value | Experimental Rationale / Impact |

| Molecular Weight | 936.06 g/mol [3] | Essential for accurate molarity calculations during stock preparation. |

| Chemical Formula | C₅₄H₅₇N₅O₁₀[3] | Confirms structural composition and mass shift (+936 Da) upon conjugation. |

| Excitation / Emission | 545 nm / 565 nm[4] | Compatible with standard TRITC/Cy3 filter sets and 546 nm mercury-arc lamps. |

| Extinction Coefficient | 92,000 M⁻¹cm⁻¹[4] | High molar absorptivity ensures bright signal even at low oligonucleotide concentrations. |

| Storage Conditions | -20°C, protected from light[3] | Prevents spontaneous hydrolysis of the DBCO moiety and photobleaching of TAMRA. |

Structural Mechanism of SPAAC

The following diagram illustrates the fundamental chemical pathway of the SPAAC reaction between an azide-modified oligonucleotide and TAMRA-PEG4-DBCO.

SPAAC mechanism forming a stable triazole linkage between azide-DNA and TAMRA-PEG4-DBCO.

Experimental Methodology: Post-Synthetic Oligonucleotide Labeling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice to empower researchers with mechanistic control over the reaction.

Step 1: Preparation of the Azide-Modified Oligonucleotide

-

Action: Dissolve the azide-modified DNA in a sterile, amine-free aqueous buffer (e.g., 1X PBS, pH 7.4) to a final concentration of 10–50 µM. Ensure the buffer is strictly free of sodium azide (

). -

Causality: While DBCO is inert to primary amines, many commercial buffers use sodium azide as a bacteriostatic preservative. Free azide ions will aggressively outcompete the macromolecular DNA for the DBCO reagent, effectively quenching the reaction and resulting in zero labeling yield[2].

Step 2: Reconstitution of TAMRA-PEG4-DBCO

-

Action: Prepare a 5 mM stock solution by dissolving the TAMRA-PEG4-DBCO solid in anhydrous DMSO or DMF[4]. Vortex thoroughly.

-

Causality: DBCO is susceptible to slow hydrolysis in water over extended periods. Reconstituting in an anhydrous organic solvent ensures the structural integrity of the cyclooctyne ring. Furthermore, the hydrophobic nature of the unconjugated dye requires an organic solvent to achieve a highly concentrated stock[2].

Step 3: SPAAC Conjugation Reaction

-

Action: Add 5 to 10 molar equivalents of TAMRA-PEG4-DBCO stock to the DNA solution. Ensure the final concentration of DMSO/DMF does not exceed 10-15% of the total reaction volume. Incubate in the dark at room temperature for 2 to 12 hours.

-

Causality: SPAAC follows second-order reaction kinetics. Providing the DBCO reagent in a 5–10x molar excess drives the reaction to completion. Limiting the organic solvent to <15% prevents the oligonucleotide from precipitating out of the aqueous phase[2].

Step 4: Purification of the Conjugate

-

Action: Remove unreacted TAMRA-PEG4-DBCO using ethanol precipitation (for standard oligos) or size-exclusion chromatography (e.g., Sephadex G-25), followed by Reverse-Phase HPLC.

-

Causality: Free dye will intercalate or non-specifically bind to surfaces in downstream assays, causing artificially high background fluorescence. Rigorous purification isolates only the covalently linked product.

Step 5: Self-Validation via Dual UV-Vis and Mass Spectrometry

-

Action: Analyze the purified fraction via RP-HPLC, monitoring dual absorbance at 260 nm (nucleic acid) and 545 nm (TAMRA). Confirm the molecular weight via ESI-MS.

-

Causality: A robust protocol must prove its own success. Co-elution of the 260 nm and 545 nm peaks confirms physical attachment. ESI-MS provides absolute validation by demonstrating an exact mass shift of +936 Da corresponding to the TAMRA-PEG4-DBCO addition[3].

Self-validating experimental workflow for post-synthetic oligonucleotide labeling via SPAAC.

Comparative Analysis: SPAAC vs. CuAAC for Nucleic Acids

To justify the selection of TAMRA-PEG4-DBCO over traditional alkyne-modified dyes, consider the following comparative parameters:

Table 2: CuAAC vs. SPAAC in DNA Labeling Workflows

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (TAMRA-PEG4-DBCO) |

| Catalyst Requirement | Cytotoxic Cu(I) and reducing agents. | None. Driven by cyclooctyne ring strain[1]. |

| Nucleic Acid Integrity | Prone to ROS-induced degradation and strand breaks. | Fully Preserved. Ideal for long or sensitive DNA/RNA. |

| Live-Cell Compatibility | Toxic; induces apoptosis and damages fluorescent proteins. | Highly Biocompatible. Safe for in vivo and live-cell tracking[1]. |

| Reaction Setup | Complex (requires precise ratios of Cu, ligand, and ascorbate). | Simple. Direct mixing of two components in aqueous buffer. |

Critical Optimization & Troubleshooting

Even within highly optimized systems, deviations can occur. The following matrix addresses common failure modes through a mechanistic lens:

-

Issue: Low Labeling Efficiency (<50% Yield)

-

Root Cause: Presence of competitive nucleophiles or azides. While DBCO is highly selective, trace sodium azide in commercial buffers will consume the reagent[2].

-

Corrective Action: Desalt or dialyze the azide-DNA into a freshly prepared, preservative-free PBS buffer prior to conjugation.

-

-

Issue: Oligonucleotide Precipitation During Reaction

-

Root Cause: The concentration of DMSO/DMF exceeded the solubility threshold of the highly charged DNA backbone.

-

Corrective Action: Ensure the organic solvent constitutes less than 10% of the final volume[2]. Use a more concentrated TAMRA-PEG4-DBCO stock (e.g., 10 mM) to minimize the volume added.

-

-

Issue: High Background Fluorescence in Downstream Assays

-

Root Cause: Non-covalent intercalation of unreacted TAMRA dye into the DNA secondary structure, which survives simple ethanol precipitation.

-

Corrective Action: Implement a stringent RP-HPLC purification step or utilize multiple rounds of size-exclusion spin columns to strip out intercalated free dye.

-

References

-

DBCO–PEG4–TAMRA Protocol. iGEM / Click Chemistry Tools.[Link]

-

DBCO reagents for « Click Chemistry ». Interchim.[Link]

Sources

Precision Cell Surface Profiling: A Technical Guide to Tamra-PEG4-DBCO Labeling

Executive Summary

The interrogation of the cell surface glycome is a critical frontier in immuno-oncology, stem cell research, and targeted drug delivery. Traditional antibody-based methods, while specific, often fail to capture the dynamic turnover and 3D spatial distribution of small-molecule post-translational modifications (PTMs).

This guide details the application of Tamra-PEG4-DBCO , a high-performance fluorescent probe designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Unlike copper-catalyzed methods (CuAAC) which induce oxidative stress and cytotoxicity in live cells, this copper-free system allows for real-time, biocompatible labeling of metabolically engineered cell surfaces.[1]

The Chemistry of Precision Labeling

The Probe Architecture

The efficacy of Tamra-PEG4-DBCO lies in its tripartite structure, engineered to solve specific challenges in live-cell imaging:

-

TAMRA (Tetramethylrhodamine): A bright, photostable fluorophore (Ex/Em: ~555/580 nm) compatible with standard TRITC/RFP filter sets. Unlike fluorescein, it is less sensitive to pH changes in the extracellular environment.

-

PEG4 Spacer: A critical solubility enhancer.[2][3][4] Hydrophobic dyes often aggregate or bind non-specifically to cell membranes. The 4-unit polyethylene glycol spacer increases hydrophilicity and provides the necessary rotational freedom to overcome steric hindrance at the cell surface.

-

DBCO (Dibenzocyclooctyne): The reactive warhead. It contains a strained eight-membered ring that reacts specifically with azides. The ring strain (~18 kcal/mol) drives the reaction without the need for a toxic copper catalyst.

Mechanism of Action: SPAAC

The labeling process relies on the bioorthogonal reaction between the DBCO moiety on the probe and an azide group metabolically installed on the cell surface.

Figure 1: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism. The reaction is driven by the release of ring strain in the DBCO molecule.

Experimental Workflow

This protocol utilizes Metabolic Glycan Engineering (MGE) . Cells are "fed" an azide-modified sugar analog (e.g., Ac4ManNAz), which the cellular machinery incorporates into cell surface glycoproteins.[5]

Phase 1: Metabolic Incorporation

Objective: Install azide handles on cell surface sialic acids.

-

Seed Cells: Plate cells (e.g., HeLa, CHO, Jurkat) to reach ~60-70% confluency.

-

Prepare Azide-Sugar Stock: Dissolve Ac4ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine) in sterile DMSO to 10 mM.

-

Incubation: Dilute stock into culture medium to a final concentration of 10–50 µM .

-

Expert Insight: High concentrations (>50 µM) can inhibit cell growth or alter metabolism. Start with 20 µM for optimization.

-

-

Duration: Incubate for 48–72 hours . This duration allows for the turnover of endogenous glycans and robust expression of the azide-labeled species.

Phase 2: The Click Labeling Reaction

Objective: Covalently attach the fluorophore via SPAAC.

-

Wash: Gently wash cells 2x with warm PBS (pH 7.4) to remove excess unbound sugar.

-

Prepare Probe Solution: Dilute Tamra-PEG4-DBCO stock (typically 5-10 mM in DMSO) into warm media or PBS + 1% BSA.

-

Working Concentration: 10–20 µM.

-

Note: BSA is crucial here. It acts as a blocking agent to sequester hydrophobic dye aggregates, significantly reducing background noise.

-

-

Labeling: Incubate cells for 30–60 minutes at 37°C in the dark.

-

Kinetics Check: SPAAC is slower than CuAAC. Do not shorten this step below 30 mins.

-

-

Wash: Wash cells 3x with PBS + 1% BSA to remove unreacted probe.

Visual Workflow Diagram

Figure 2: Step-by-step experimental workflow for metabolic labeling and copper-free click chemistry.

Technical Optimization & Validation

Comparison of Click Chemistries

Understanding why SPAAC (DBCO) is chosen over CuAAC is vital for experimental design.

| Feature | SPAAC (DBCO) | CuAAC (Copper-Catalyzed) | Impact on Live Cells |

| Catalyst | None (Ring Strain) | Copper (Cu+) | SPAAC is non-toxic. Cu+ generates ROS, damaging DNA/membranes. |

| Kinetics | Moderate (0.3–1 M⁻¹s⁻¹) | Fast (10–100 M⁻¹s⁻¹) | SPAAC requires slightly longer incubation or higher concentration. |

| Background | Low (with washing) | Variable | CuAAC can precipitate proteins; SPAAC is cleaner with PEG linkers. |

| Reversibility | Irreversible | Irreversible | Both form stable triazoles suitable for fixation. |

Troubleshooting Guide

-

Issue: Low Signal Intensity

-

Cause: Insufficient metabolic incorporation.

-

Solution: Increase Ac4ManNAz incubation time to 72h. Ensure cells are actively dividing (metabolic labeling requires biosynthesis).

-

-

Issue: High Background / Punctate Staining

-

Cause: Dye aggregation or endocytosis of the probe.

-

Solution: Perform labeling at 4°C to inhibit endocytosis if surface-only labeling is required. Always include 1-2% BSA in the labeling buffer.

-

-

Issue: Cell Toxicity [6]

-

Cause: High concentration of Azide-sugar or DMSO.

-

Solution: Titrate Ac4ManNAz down to 10 µM. Ensure final DMSO concentration is <0.1%.

-

Mandatory Controls

To validate that the signal is derived from specific click ligation:

-

Negative Control: Cells treated with DMSO vehicle only (no Azide-sugar) followed by Tamra-PEG4-DBCO. Result should be dark.

-

Competition Control: Co-incubate with excess natural sugar (e.g., ManNAc) to compete with the azide analog.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society. Link

-

Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences (PNAS). Link

-

Laughlin, S. T., & Bertozzi, C. R. (2007). "Metabolic labeling of glycans with azido sugars and subsequent detection by Staudinger ligation or click chemistry." Nature Protocols. Link

-

BroadPharm. "TAMRA-PEG4-DBCO Product Data and Properties." BroadPharm Catalog. Link

-

BenchChem. "A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry." BenchChem Technical Guides. Link

Sources

Methodological & Application

Step-by-step guide for Tamra-peg4-dbco conjugation to antibodies

Application Note: High-Fidelity Conjugation of Antibodies with TAMRA-PEG4-DBCO via SPAAC

Abstract & Core Logic

This guide details the protocol for labeling IgG antibodies with TAMRA-PEG4-DBCO , a fluorescent probe utilizing Copper-Free Click Chemistry. Unlike traditional NHS-ester labeling which randomly targets lysines with the fluorophore directly, this two-step "Click" approach offers superior control over solubility and aggregation.

The Chemical Logic: The reagent TAMRA-PEG4-DBCO contains three functional units:

-

TAMRA (Tetramethylrhodamine): A bright, photostable fluorophore (Ex/Em: ~555/580 nm).

-

PEG4 Spacer: A hydrophilic polyethylene glycol linker that prevents the hydrophobic fluorophore from precipitating the antibody—a common failure point in direct TAMRA labeling.

-

DBCO (Dibenzocyclooctyne): The "Click" handle.[1][2] It reacts specifically with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[2][3][4]

Critical Constraint: Antibodies do not naturally contain azides. Therefore, this protocol follows a strictly ordered Two-Phase Workflow :

-

Phase 1 (Activation): Functionalize the antibody with an Azide moiety using NHS-Azide.

-

Phase 2 (Conjugation): React the Azide-Antibody with TAMRA-PEG4-DBCO.

Mechanism of Action (Visualized)

The following diagram illustrates the chemical workflow and the specific reaction pathway.

Figure 1: Step-wise chemical progression from native antibody to fluorescent conjugate via SPAAC.[1][2][5][]

Pre-Conjugation Checklist & Materials

Reagent Specifications:

| Component | Specification | Critical Notes |

|---|---|---|

| TAMRA-PEG4-DBCO | MW ~936 Da | Store at -20°C. Dissolve in anhydrous DMSO/DMF immediately before use.[7] |

| NHS-PEG4-Azide | Linker | Required for Phase 1. Must be fresh; NHS hydrolyzes rapidly in moisture. |

| Antibody (IgG) | >1 mg/mL | Must be free of BSA, Gelatin, and Azide. |

| Reaction Buffer | PBS or Carbonate | NO TRIS or GLYCINE in Phase 1 (competes with NHS). |

Safety & Integrity:

-

Azide Warning: Sodium Azide (

) is often used as a preservative in antibodies. It MUST be removed via dialysis or spin column before Phase 2, or it will react with the DBCO probe, neutralizing it. -

Light Sensitivity: TAMRA is light-sensitive. Perform Phase 2 and storage in the dark (aluminum foil wrap).

Detailed Protocol

Phase 1: Antibody "Priming" (Azide Functionalization)

Goal: Attach azide handles to the antibody lysines.

-

Buffer Exchange (If required): If the antibody is in Tris, Glycine, or contains BSA, perform a buffer exchange into 1X PBS (pH 7.4) using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis cassette.

-

Prepare Antibody: Adjust antibody concentration to 2–5 mg/mL .

-

Why? Higher concentrations drive better NHS kinetics.

-

-

Prepare NHS-PEG4-Azide: Dissolve NHS-PEG4-Azide in anhydrous DMSO to 10 mM .

-

Reaction: Add 10–20 molar equivalents of NHS-PEG4-Azide to the antibody solution.

-

Calculation:

-

Mix gently by pipetting. Do not vortex vigorously.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours on ice.

-

Purification (Critical): Remove unreacted NHS-Azide using a desalting column (e.g., Sephadex G-25 or PD-10). Elute in 1X PBS .[8][9]

-

Note: Failure to purify here allows excess free azide to compete for the DBCO probe in Phase 2.

-

Phase 2: The Click Reaction (TAMRA Conjugation)

Goal: Covalently link the fluorophore to the azide-primed antibody.

-

Prepare TAMRA-PEG4-DBCO: Dissolve TAMRA-PEG4-DBCO in anhydrous DMSO to 5–10 mM .

-

Stoichiometry Setup: Add 2–4 molar equivalents of TAMRA-PEG4-DBCO relative to the antibody concentration.

-

Expert Insight: Since we functionalized with ~5-10 azides per antibody in Phase 1, adding 2-4 equivalents of DBCO ensures we don't over-label (which causes quenching) while driving the reaction to completion.

-

-

Incubation: Incubate for 4 hours at RT or Overnight at 4°C in the dark.

-

Mechanism:[][] SPAAC kinetics are slower than NHS esters. The extended time ensures high yield.

-

-

Final Purification: Remove excess free dye using a Size Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-30 or Zeba 40K MWCO).

-

Visual Check: The antibody conjugate (high MW) will elute first (colored band), separated from the free dye (low MW).

-

Quality Control: Calculating Degree of Labeling (DOL)

You must quantify how many TAMRA molecules are attached per antibody.

Constants:

-

(280 nm): 203,000

-

(555 nm): 90,000

-

CF (Correction Factor): 0.3 (Absorbance of TAMRA at 280 nm relative to 555 nm)

Procedure:

-

Measure Absorbance at 280 nm (

) and 555 nm ( -

Calculate Protein Concentration (

): -

Calculate DOL:

Target DOL:

-

Optimal: 2.0 – 4.0 dyes per antibody.[5]

-

< 1.0: Weak signal. Increase DBCO equivalents or incubation time.

-

> 6.0: Self-quenching (reduced brightness) and potential precipitation.

Troubleshooting & Optimization

Figure 2: Diagnostic logic for common conjugation failures.

Troubleshooting Matrix:

| Problem | Probable Cause | Solution |

| No Fluorescence | Sodium Azide in buffer during Phase 2. | The |

| Low DOL | Hydrolyzed NHS-Azide. | NHS esters degrade in minutes in moisture. Use a freshly opened vial or store under argon. |

| Precipitation | Over-labeling. | TAMRA is hydrophobic. Even with PEG4, high DOL (>6) causes aggregation. Aim for DOL 2-3 . |

References

-

Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[1] Link

-

Vector Laboratories. (2024). "Copper-Free Click Chemistry (SPAAC) Technical Guide." Vector Labs Application Notes. Link

-

Thermo Fisher Scientific. "Chemistry of Crosslinking: NHS-Ester Reaction Chemistry." Protein Biology Learning Center. Link

-

BroadPharm. (2023). "TAMRA-PEG4-DBCO Product Properties and Spectral Data." BroadPharm Catalog. Link

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard industry textbook for extinction coefficients and protocols).

Sources

- 1. static.igem.org [static.igem.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 4. apexbt.com [apexbt.com]

- 5. interchim.fr [interchim.fr]

- 7. DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. abcam.cn [abcam.cn]

- 9. furthlab.xyz [furthlab.xyz]

Application Note: High-Fidelity Glycan Imaging via TAMRA-PEG4-DBCO and Metabolic Oligosaccharide Engineering

Abstract & Introduction

The dynamic analysis of cellular glycosylation—the "glycome"—is critical for understanding cell adhesion, migration, and immune modulation. Traditional lectin-based methods often lack specificity or membrane permeability. This guide details a robust methodology for Metabolic Oligosaccharide Engineering (MOE) combined with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .